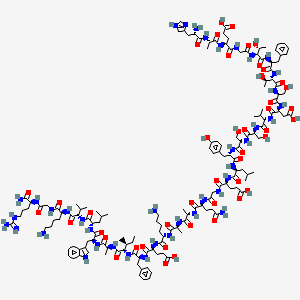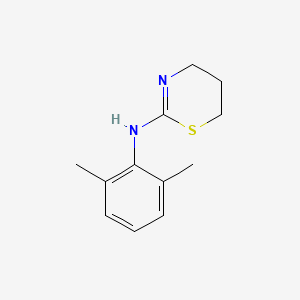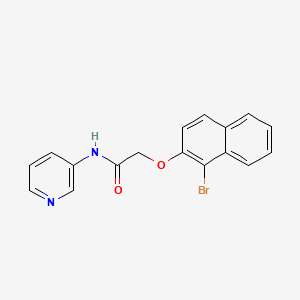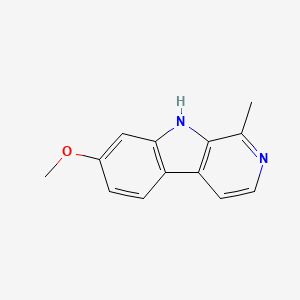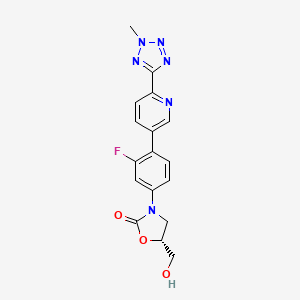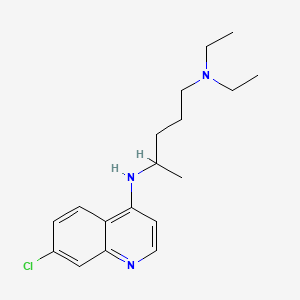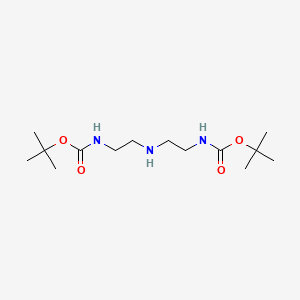
Di-tert-butyl (azanediylbis(ethane-2,1-diyl))dicarbamate
Vue d'ensemble
Description
“Di-tert-butyl (azanediylbis(ethane-2,1-diyl))dicarbamate” is a chemical compound . It appears as a colorless to yellow or pale-red sticky oil to solid .
Molecular Structure Analysis
The molecular formula of “Di-tert-butyl (azanediylbis(ethane-2,1-diyl))dicarbamate” is C14H29N3O4 . The InChI code is 1S/C14H29N3O4/c1-13(2,3)20-11(18)16-9-7-15-8-10-17-12(19)21-14(4,5)6/h15H,7-10H2,1-6H3,(H,16,18)(H,17,19) .Physical And Chemical Properties Analysis
The compound has a molecular weight of 303.4 . It appears as a colorless to yellow or pale-red sticky oil to solid . The storage temperature is recommended to be at refrigerator conditions .Applications De Recherche Scientifique
Bifunctional Chelators for Tumor Targeting
This compound is used in the preparation of bifunctional chelators. These chelators are then applied to the synthesis of monoclonal antibody conjugates for tumor targeting, which is a significant area of research in cancer therapy .
PROTAC Linker for Targeted Protein Degradation
“1,7-BIS-BOC-1,4,7-TRIAZAHEPTANE” serves as an alkyl/ether-based PROTAC linker. PROTACs (PROteolysis TArgeting Chimeras) are molecules designed to degrade specific proteins within cells. This compound can be used to connect the target protein with a ubiquitin ligase, leading to the protein’s degradation .
Synthesis of Near-Infrared Absorbing Dyes
The compound has been utilized in the synthesis of near-infrared absorbing aza-BODIPYs with 1,7-di-tert-butyl groups. These dyes have potential applications in organic electronics and photodynamic therapy .
Protective Groups in Organic Synthesis
“1,7-BIS-BOC-1,4,7-TRIAZAHEPTANE” contains two Boc protecting groups which can be removed under acidic conditions. The free amines that result can further react with carbonyl moieties, making it useful in various synthetic pathways .
Pharmaceutical Research and Development
The compound has diverse applications in pharmaceutical R&D, where it may be used as a building block for the synthesis of more complex molecules .
Safety and Hazards
Mécanisme D'action
Target of Action
It is known to be used as a linker in the synthesis of protacs (proteolysis-targeting chimeras) . PROTACs are designed to bind to specific target proteins and an E3 ubiquitin ligase, leading to the degradation of the target proteins .
Mode of Action
As a linker in PROTACs, 1,7-BIS-BOC-1,4,7-TRIAZAHEPTANE connects the ligand for the target protein and the ligand for the E3 ubiquitin ligase . The formation of this ternary complex leads to the ubiquitination and subsequent degradation of the target protein .
Biochemical Pathways
The biochemical pathways affected by 1,7-BIS-BOC-1,4,7-TRIAZAHEPTANE would depend on the specific target proteins of the PROTACs in which it is used. By leading to the degradation of target proteins, it can influence various biochemical pathways depending on the functions of these proteins .
Result of Action
The molecular and cellular effects of 1,7-BIS-BOC-1,4,7-TRIAZAHEPTANE action would be the degradation of the target proteins of the PROTACs in which it is used . This can lead to a decrease in the activity of these proteins, affecting the cellular processes in which they are involved.
Action Environment
The action, efficacy, and stability of 1,7-BIS-BOC-1,4,7-TRIAZAHEPTANE, as part of PROTACs, can be influenced by various environmental factors. These could include the presence of the target protein and E3 ubiquitin ligase, the intracellular environment, and the presence of other interacting molecules .
Propriétés
IUPAC Name |
tert-butyl N-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylamino]ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H29N3O4/c1-13(2,3)20-11(18)16-9-7-15-8-10-17-12(19)21-14(4,5)6/h15H,7-10H2,1-6H3,(H,16,18)(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNORWRWRHNHJAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNCCNC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H29N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10569299 | |
| Record name | Di-tert-butyl [azanediyldi(ethane-2,1-diyl)]biscarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10569299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Di-tert-butyl (azanediylbis(ethane-2,1-diyl))dicarbamate | |
CAS RN |
117499-16-8 | |
| Record name | Di-tert-butyl [azanediyldi(ethane-2,1-diyl)]biscarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10569299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl N-{2-[(2-{[(tert-butoxy)carbonyl]amino}ethyl)amino]ethyl}carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


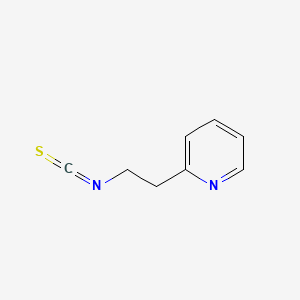
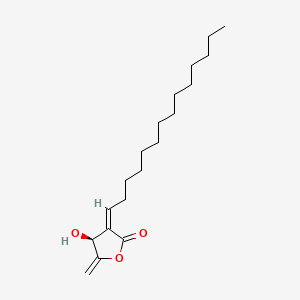
![N-{4-[4-Amino-6-(4-methoxyphenyl)furo[2,3-D]pyrimidin-5-YL]phenyl}-N'-[2-fluoro-5-(trifluoromethyl)phenyl]urea](/img/structure/B1663866.png)
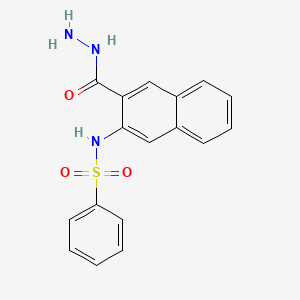
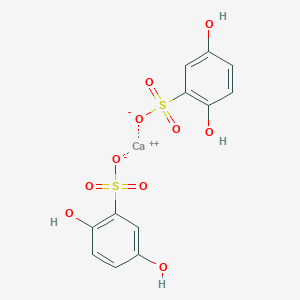
![1-(3,5-dichlorophenyl)-3-[[4-(1H-imidazol-5-ylmethyl)phenyl]methyl]urea](/img/structure/B1663876.png)
